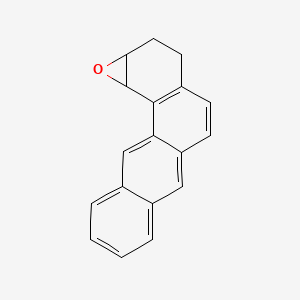
1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative. It is known for its complex structure, which includes an epoxide group and a tetrahydrobenzene ring fused to an anthracene moiety. This compound has garnered attention due to its significant biological activities, including mutagenic and cytotoxic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene typically involves the epoxidation of 1,2,3,4-tetrahydrobenz(a)anthracene. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure the selective formation of the epoxide group .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale epoxidation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols.
Reduction: The compound can be reduced to form tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Diols: Formed from the oxidation of the epoxide group.
Tetrahydro derivatives: Resulting from reduction reactions.
Substituted derivatives: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of epoxides and PAHs.
Biology: Investigated for its mutagenic and cytotoxic effects on various cell lines.
Medicine: Studied for its potential role in carcinogenesis and as a tool to understand the mechanisms of cancer development.
Mécanisme D'action
The mechanism of action of 1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene involves its interaction with cellular DNA. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in DNA, leading to the formation of DNA adducts. These adducts can cause mutations and disrupt normal cellular processes, contributing to its mutagenic and carcinogenic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[a]anthracene: A parent compound with similar structural features but lacking the epoxide group.
3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene: Another epoxide derivative with different regioselectivity.
Benzo[a]pyrene: A well-known PAH with significant mutagenic and carcinogenic properties.
Uniqueness
1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene is unique due to its specific epoxide group and tetrahydrobenzene ring, which confer distinct reactivity and biological activity compared to other PAHs. Its ability to form stable DNA adducts makes it a valuable compound for studying the mechanisms of mutagenesis and carcinogenesis .
Propriétés
Numéro CAS |
64521-16-0 |
|---|---|
Formule moléculaire |
C18H14O |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene |
InChI |
InChI=1S/C18H14O/c1-2-4-13-10-15-14(9-12(13)3-1)6-5-11-7-8-16-18(19-16)17(11)15/h1-6,9-10,16,18H,7-8H2 |
Clé InChI |
BPWAWXRCSBRVLU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C3C1O3)C4=CC5=CC=CC=C5C=C4C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


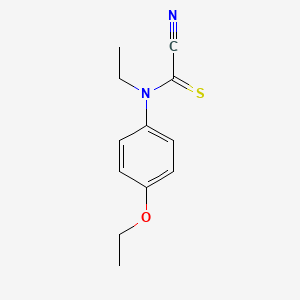

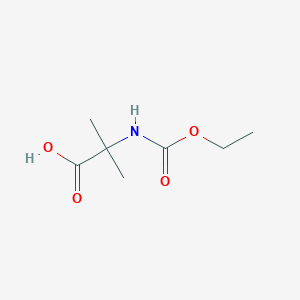
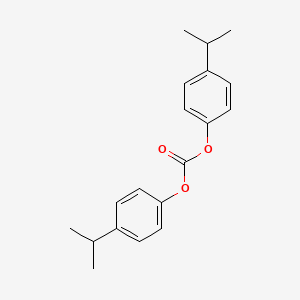
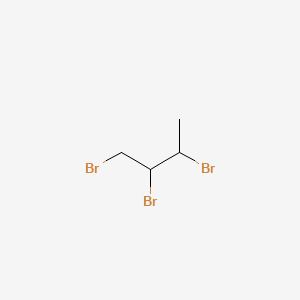
![Tetrasodium 2-[[4-chloro-6-[[3-[(1-hydroxy-4-sulphonato-2-naphthyl)azo]-4-sulphonatophenyl]amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulphonate](/img/structure/B13810198.png)
![5,10-Dioxa-2,4,6,8,13-pentazatricyclo[7.4.0.03,7]trideca-1,3,6,8-tetraene](/img/structure/B13810203.png)

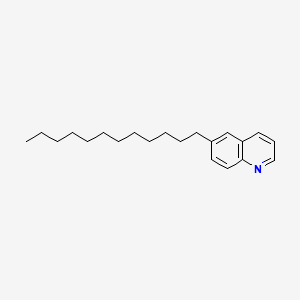

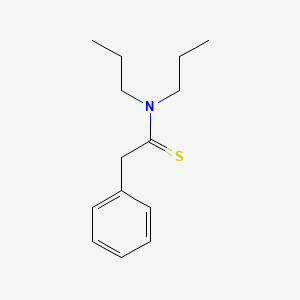
![4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI)](/img/structure/B13810232.png)
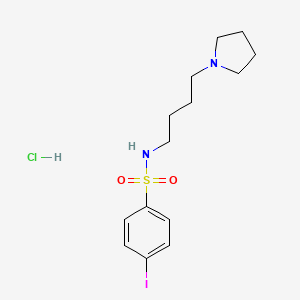
![3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one](/img/structure/B13810239.png)
